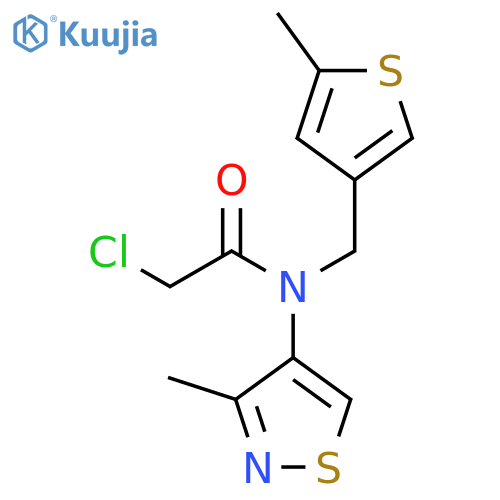Cas no 2411201-37-9 (2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide)

2411201-37-9 structure
商品名:2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide
- Z4323498530
- 2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide
-
- インチ: 1S/C12H13ClN2OS2/c1-8-3-10(6-17-8)5-15(12(16)4-13)11-7-18-14-9(11)2/h3,6-7H,4-5H2,1-2H3
- InChIKey: BMOJJBCVLFZROS-UHFFFAOYSA-N
- ほほえんだ: ClCC(N(C1=CSN=C1C)CC1=CSC(C)=C1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 89.7
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26607223-0.05g |
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide |
2411201-37-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
2411201-37-9 (2-chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-(5-methylthiophen-3-yl)methylacetamide) 関連製品
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
